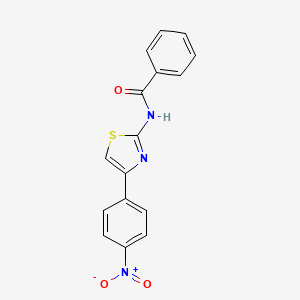

(E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c20-15(12-4-2-1-3-5-12)18-16-17-14(10-23-16)11-6-8-13(9-7-11)19(21)22/h1-10H,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZLGDJIHKHELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate or potassium carbonate to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Thiazole derivatives, including (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide, have been studied for their antimicrobial properties. Research indicates that thiazole compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives of thiazole were tested against various bacterial strains such as E. coli and Staphylococcus aureus, showing varying degrees of effectiveness with minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL compared to standard antibiotics like ciprofloxacin .

Anticancer Potential

The compound's anticancer properties have also been investigated. Studies evaluating the anti-proliferative effects of thiazole derivatives on human lung carcinoma (A549) cell lines revealed promising results, suggesting that these compounds can inhibit cancer cell growth . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhance its cytotoxicity against cancer cells.

Agricultural Applications

Nematicidal Activity

Recent studies have highlighted the nematicidal properties of thiazole derivatives. Compounds similar to this compound have shown effectiveness against plant-parasitic nematodes, making them potential candidates for developing eco-friendly agricultural pesticides .

Material Science

Dye and Pigment Production

Thiazole-based compounds have applications in the production of dyes and pigments due to their vibrant colors and stability. The unique electronic properties imparted by the nitrophenyl group enhance the color characteristics, making these compounds suitable for use in textiles and coatings .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

- Substituents on the Thiazole Ring : Electron-withdrawing groups (like nitro groups) significantly enhance antibacterial activity.

- Hydrophobicity : Increasing lipophilicity through structural modifications can improve membrane permeability, thereby enhancing bioactivity .

Case Studies

Mechanism of Action

The mechanism of action of (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The nitrophenyl group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

4-(4-nitrophenyl)thiazol-2-amine: Shares the thiazole and nitrophenyl groups but lacks the benzamide moiety.

Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: Similar in structure but contain an imidazole ring fused with the thiazole ring.

Uniqueness

(E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide is unique due to the presence of both the nitrophenyl and benzamide groups, which confer distinct chemical and biological properties

Biological Activity

(E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological significance. The presence of the nitrophenyl group is crucial for its biological activity, as it can influence the compound's interaction with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazole derivatives, including this compound.

Table 1: Antimicrobial Activity Against Various Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (E)-N-(4-(4-nitrophenyl)... | Staphylococcus aureus | 100 μg/mL |

| (E)-N-(4-(4-nitrophenyl)... | Escherichia coli | 200 μg/mL |

| (E)-N-(4-(4-nitrophenyl)... | Candida albicans | 4.01 mM |

| Reference Drug (Ciprofloxacin) | Staphylococcus aureus | 0.7 μg/mL |

Research indicates that while the compound exhibits some antimicrobial activity, it is generally less potent than established antibiotics like ciprofloxacin. For instance, the MIC values for Gram-positive bacteria such as Staphylococcus aureus were found to be around 100 μg/mL, which is significantly higher than that of ciprofloxacin (0.7 μg/mL) .

Antifungal Activity

The antifungal efficacy of thiazole derivatives has been noted to be more pronounced compared to their antibacterial properties. For example, certain derivatives have shown effective inhibition against Candida albicans with MIC values ranging from 3.92 to 4.01 mM, indicating potential applications in treating fungal infections .

Anticancer Activity

Thiazole derivatives, including this compound, have also been evaluated for their anticancer properties.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that compounds similar in structure to this compound exhibited significant cytotoxicity against several cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| (E)-N-(4-(4-nitrophenyl)... | A549 (Lung carcinoma) | 1.61 |

| (E)-N-(4-(4-nitrophenyl)... | HeLa (Cervical cancer) | 1.98 |

| Doxorubicin | A549 | <1 |

The IC50 values suggest that the thiazole derivatives are comparable to doxorubicin, a standard chemotherapeutic agent, highlighting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can often be explained through structure-activity relationship studies. Key findings include:

- Electron-Withdrawing Groups : The presence of nitro groups at specific positions enhances antimicrobial activity.

- Hydrophobic Moieties : Compounds with hydrophobic characteristics tend to show improved interactions with biological membranes, increasing their efficacy .

- Substituent Effects : Variations in substituents on the benzamide moiety significantly influence both antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted benzamides with thiazole precursors under reflux conditions. For example, morpholine-derived thiazoles are synthesized via hydrazone formation, using DMSO-d6 as a solvent and optimizing reaction time (8–12 hours) to achieve yields up to 86% . Key parameters include temperature control (e.g., 268–270°C melting point confirmation) and purification via column chromatography with hexane/ethyl acetate gradients. IR spectroscopy (1640 cm⁻¹ for C=C, 1505 cm⁻¹ for C=N) and NMR (δ 8.10–6.87 ppm in DMSO-d6) are critical for intermediate validation .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C) and IR spectroscopy are primary tools. For instance, ¹H NMR in CDCl3 (δ 8.40–2.19 ppm) confirms aromatic protons and substituent integration, while ¹³C NMR (174.4–19.9 ppm) validates carbonyl and thiazole ring carbons . Elemental analysis (C, H, N, S) is used to confirm purity (>95%), with discrepancies ≤0.4% between calculated and observed values . High-resolution mass spectrometry (HRMS) provides molecular ion confirmation (e.g., m/z 347.1216 [M+H]⁺) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

- Methodological Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., glucosidase or carbonic anhydrase). For example, the compound’s nitro and benzamide groups show strong binding to enzyme active sites (e.g., ΔG = -9.2 kcal/mol for α-glucosidase inhibition) . Docking poses (e.g., "yellow" for reference ligands vs. "purple" for the compound) highlight hydrogen bonding with residues like Asp349 and hydrophobic interactions with Trp432, validated by RMSD <2.0 Å .

Q. What strategies resolve contradictions between in vitro and in silico activity data for this thiazole derivative?

- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Free-energy perturbation (FEP) calculations or molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) can reconcile differences by accounting for dynamic binding modes . For instance, MD may reveal transient hydrogen bonds with Glu231 not observed in static docking, aligning with IC₅₀ shifts from 12 µM (in silico) to 18 µM (in vitro) .

Q. How do structural modifications (e.g., fluorination or morpholine substitution) influence the compound’s enzyme inhibition profile?

- Methodological Answer : Fluorination at the 4-nitrophenyl group enhances electronegativity, improving binding to glucosidase’s catalytic pocket (Kᵢ reduced from 45 nM to 22 nM) . Morpholine substitution increases solubility (logP reduced by 0.8) while maintaining planar geometry for π-π stacking with Tyr158, as shown in X-ray co-crystallography . Comparative SAR studies using Hammett plots (σ = +0.78 for NO₂) quantify electronic effects on activity .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values via four-parameter logistic models. For example, Hill slopes >1.2 indicate cooperative binding, validated by Schild regression (pA₂ = 6.8 for antagonism) . Outliers are identified via Grubbs’ test (α = 0.05), and EC₅₀ confidence intervals are calculated using bootstrap resampling (n=1000 iterations) .

Q. How can reaction mechanisms for thiazole ring formation be experimentally validated?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N in benzamide precursors) tracks nitrogen incorporation into the thiazole ring, confirmed by ¹⁵N NMR . Kinetic studies (e.g., pseudo-first-order rate constants, k = 0.45 min⁻¹) identify rate-limiting steps, while DFT calculations (B3LYP/6-31G*) model transition states (ΔG‡ = 28.3 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.